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Technical Support Center: Troubleshooting Poor Peak Shape in HILIC Chromatography

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Welcome to the technical support center for **Heleurine** (HILIC) chromatography. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to poor peak shape in their chromatographic experiments.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific peak shape problems.

Peak Tailing

Q1: Why are my peaks tailing in my HILIC separation?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HIL D_IC chromatography. It can be caused by a variety of factors, often related to secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[1][2]

A1: Potential Causes and Solutions for Peak Tailing

To diagnose the cause of peak tailing, consider the following possibilities:

 Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause of tailing.[1][2]



- Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic compounds, causing tailing.
 - Solution: Use a highly deactivated (end-capped) column. Adjusting the mobile phase pH
 to be 2-3 units below the pKa of a basic analyte can also help by protonating the analyte
 and reducing its interaction with silanol groups.[2][3]
- Metal Contamination: Trace metal contaminants in the stationary phase or system components can chelate with certain analytes.
 - Solution: Use a column with low metal content and ensure all tubing and fittings are inert.
- Column Issues: The column itself can be the source of tailing peaks.
 - Column Degradation: Over time, columns can degrade due to harsh mobile phases or sample matrices.[1]
 - Solution: Replace the column. To prolong column life, use a guard column and ensure the mobile phase pH is within the column's recommended range.[4]
 - Column Overload: Injecting too much sample can saturate the stationary phase.[1][5]
 - Solution: Reduce the injection volume or the sample concentration.[5][6]
 - Poorly Packed Bed: A void or channel in the column packing can lead to peak distortion.[2]
 [7][8]
 - Solution: Replace the column.
- Mobile Phase and Sample Solvent Effects:
 - Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to mask secondary interactions.[6]
 - Solution: Increase the buffer concentration, typically in the range of 10-50 mM.[3][9]



- Solvent Mismatch: If the sample solvent is significantly stronger (more aqueous) than the mobile phase, it can cause peak distortion.[1][10]
 - Solution: Dissolve the sample in the initial mobile phase or a weaker solvent (higher organic content).[10] Ideally, use pure acetonitrile as the sample solvent.[10][11]
- System and Instrumental Issues:
 - Extra-Column Dead Volume: Excessive tubing length or poor connections can cause band broadening.[1]
 - Solution: Use shorter, narrower internal diameter tubing and ensure all connections are properly fitted.[3]

Below is a troubleshooting workflow for peak tailing:

Troubleshooting workflow for peak tailing.

Peak Fronting

Q2: What causes my peaks to show fronting?

Peak fronting, where the first half of the peak is broader than the latter half, is often a sign of column overload or a physical problem with the column.[5][12]

A2: Potential Causes and Solutions for Peak Fronting

Here are the common reasons for peak fronting and how to address them:

- Column Overload: This is the most frequent cause of peak fronting.
 - Mass Overload: The concentration of the analyte is too high for the column's capacity.[5]
 [13]
 - Solution: Dilute the sample or inject a smaller volume.
 - Volume Overload: The injection volume is too large.[13]
 - Solution: Reduce the injection volume.



· Column Issues:

- Column Collapse or Void: A physical change in the column's packed bed can lead to a distorted flow path.[12][13][14]
 - Solution: Replace the column. To prevent this, operate the column within the manufacturer's recommended pH, temperature, and pressure limits.[12]
- · Sample Solubility and Solvent Effects:
 - Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.[12]
 - Solution: Ensure the sample is completely dissolved. It may be necessary to change the sample solvent.
 - Incompatible Sample Solvent: A significant mismatch between the sample solvent and the mobile phase can cause peak distortion, especially for early eluting peaks.
 - Solution: Prepare the sample in the mobile phase whenever possible.[5]

Below is a troubleshooting workflow for peak fronting:

Troubleshooting workflow for peak fronting.

Split Peaks

Q3: Why am I seeing split peaks in my chromatogram?

Split peaks can be one of the more challenging issues to diagnose as they can stem from problems occurring before, during, or after the separation.[7][8]

A3: Potential Causes and Solutions for Split Peaks

To troubleshoot split peaks, consider the following potential sources:

Pre-Column Issues:

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- Partially Blocked Frit or Tubing: Particulates from the sample or mobile phase can obstruct the flow path at the column inlet.[7][15][16]
 - Solution: Reverse flush the column to waste. If this doesn't resolve the issue, replace the inlet frit or the column.[4][15] Using a guard column and filtering samples can help prevent this.[17]
- Injector Problems: A scratched injector rotor seal or a partially plugged needle can cause the sample to be introduced onto the column in two bands.[17]
 - Solution: Inspect and clean the injector components. Replace the rotor seal if necessary.
- In-Column Issues:
 - Column Void or Channeling: A void at the head of the column or channeling in the packed bed can create two different flow paths for the sample.[7][8][12][15]
 - Solution: Replace the column.
- Chemical and Method-Related Issues:
 - Sample Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than
 the mobile phase can cause the sample to spread unevenly at the column inlet.[12][16][18]
 - Solution: Dissolve the sample in the initial mobile phase.[18]
 - Co-elution: What appears to be a split peak may actually be two closely eluting compounds.[19]
 - Solution: To verify, inject a standard of the pure compound. If the peak is still split, it is a chromatographic problem. If not, optimize the mobile phase or gradient to improve the resolution of the two compounds.
 - Analyte On-Column Transformation: Some analytes can exist in different forms (e.g., anomers of sugars) that can separate under certain chromatographic conditions.[16]



 Solution: Adjusting the mobile phase pH or temperature may help to favor one form of the analyte.

Below is a troubleshooting workflow for split peaks:

Troubleshooting workflow for split peaks.

Frequently Asked Questions (FAQs)

Q: How important is column equilibration in HILIC? A: Column equilibration is critical for reproducible retention times and good peak shape in HILIC.[9] The aqueous layer on the stationary phase takes time to establish. It is recommended to equilibrate the column with a minimum of 10-20 column volumes of the initial mobile phase before the first injection and between runs, especially after a gradient.[6][9]

Q: What is the ideal sample solvent for HILIC? A: The ideal sample solvent should be as close as possible to the initial mobile phase conditions, which means a high percentage of organic solvent.[9] For many applications, pure acetonitrile is the best choice to achieve narrow peaks. [10][11] Highly aqueous sample solvents can lead to peak distortion and reduced retention, especially for early eluting compounds.[10][11]

Q: Can the mobile phase pH affect peak shape? A: Yes, the mobile phase pH is a crucial parameter in HILIC. It can affect the charge state of both the analyte and the stationary phase, influencing retention and peak shape.[6] Operating at a pH close to the pKa of an analyte can sometimes lead to peak broadening or tailing due to the presence of both ionized and nonionized forms. It is generally recommended to adjust the pH to be at least 2 units away from the analyte's pKa.

Q: How can I prevent column contamination? A: To prevent column contamination, always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter. Using a guard column before the analytical column can also help protect it from strongly retained compounds and particulates.[17] If you suspect column contamination, you can try flushing the column with a strong solvent, but be sure to check the column's manual for recommended cleaning procedures.[6]

Data Summary Tables



Table 1: Recommended Injection Volumes for HILIC Columns

Column Internal Diameter (mm)	Recommended Injection Volume (µL)
2.1	0.5 - 5
4.6	5 - 50
Data sourced from Thermo Fisher Scientific.[6]	

Table 2: Common Mobile Phase Buffers and Typical Concentrations in HILIC

Buffer	Typical Concentration Range (mM)	Notes
Ammonium Formate	5 - 20	Volatile and MS-compatible.
Ammonium Acetate	5 - 20	Volatile and MS-compatible.
Formic Acid	0.05 - 0.2% (v/v)	Used to control pH, MS-compatible.
Acetic Acid	0.05 - 0.2% (v/v)	Used to control pH, MS-compatible.
A starting buffer concentration of 10 mM is often recommended.[9]		

Experimental Protocols

Protocol 1: Column Equilibration and Conditioning

- Initial Column Conditioning (New Column):
 - Flush the new HILIC column with 100% acetonitrile for approximately 20 column volumes.
 - Introduce the initial mobile phase (e.g., 95% acetonitrile, 5% aqueous buffer).



- Equilibrate the column with at least 20 column volumes of the initial mobile phase before the first injection.[6]
- Re-equilibration Between Injections (Gradient Elution):
 - After each gradient run, return to the initial mobile phase conditions.
 - Equilibrate the column with a minimum of 10 column volumes of the initial mobile phase before the next injection.[9]

Protocol 2: Sample Preparation for HILIC Analysis

- Solvent Selection:
 - Whenever possible, dissolve the sample directly in the initial mobile phase.
 - If the sample is not soluble in the initial mobile phase, use the weakest possible solvent (highest organic content) in which the sample is soluble. Pure acetonitrile is often the best choice.[10][11] Avoid highly aqueous diluents.[10][11]
- Filtration:
 - \circ Filter the final sample solution through a 0.22 μm or 0.45 μm syringe filter to remove any particulates before injection. This will help prevent clogging of the column frit.

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